molecular formula C35H48ClN3O10S B1676302 Mertansine CAS No. 139504-50-0

Mertansine

Cat. No. B1676302
M. Wt: 738.3 g/mol
InChI Key: ANZJBCHSOXCCRQ-GCRZMMRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mertansine, also known as DM1 and in some forms as emtansine, is a thiol-containing maytansinoid . It is developed to overcome systemic toxicity associated with maytansine and to enhance tumor-specific delivery . Mertansine can be attached to a monoclonal antibody with a linker to create an antibody-drug conjugate (ADC) .


Synthesis Analysis

Mertansine is a derivative of maytansine . It is synthesized through a stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur . It can also be synthesized through a photoactivatable prodrug for simultaneous release of mertansine .


Molecular Structure Analysis

Mertansine has a molecular formula of C35H48ClN3O10S and a molecular weight of 738.29 . It contains a total of 101 bonds, including 53 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 three-membered ring, and 2 six-membered rings .


Chemical Reactions Analysis

Mertansine is rapidly cleared from the blood and extensively distributed to highly perfused organs such as liver, kidney, spleen, lungs, heart, adrenal, and the gastrointestinal tract .


Physical And Chemical Properties Analysis

Mertansine is a crystalline solid with a density of 1.3±0.1 g/cm3 . It has a boiling point of 937.1±65.0 °C at 760 mmHg and a vapor pressure of 0.0±0.3 mmHg at 25°C . It is soluble in DMSO up to 10 mM .

Scientific Research Applications

Antibody-Drug Conjugate in Cancer Therapy

Mertansine, a cytotoxic agent derived from maytansine, plays a critical role in the development of antibody-drug conjugates (ADCs) for cancer treatment. A notable application is Trastuzumab Emtansine (Kadcyla™), which combines the HER2-targeted antibody trastuzumab with mertansine, showing significant efficacy in treating HER2-positive breast cancer. This ADC approach allows for targeted delivery of the cytotoxic drug to cancer cells, minimizing systemic side effects and improving patient outcomes in metastatic breast cancer settings (Dhillon, 2014). Another paper highlights the development and clinical success of ADCs like ado-trastuzumab emtansine in solid tumors, emphasizing the role of mertansine as a potent microtubule-disrupting agent (Lambert & Morris, 2017).

Mechanisms of Resistance and Advances in Treatment

Research has also focused on understanding resistance mechanisms to trastuzumab emtansine (T-DM1) in HER2-positive breast cancer. Studies reveal that resistance may be linked to dysfunctional intracellular metabolism of the ADC and evasion of cell death mechanisms, providing insight into potential strategies to overcome resistance and improve therapeutic efficacy (Hunter et al., 2019).

Chemical and Biological Activities of Maytansine

Mertansine originates from the genus Maytenus, where compounds like maytansine exhibit remarkable bioactivities, including anti-tumor, anti-bacterial, and anti-inflammatory properties. This highlights the potential of mertansine and its derivatives for therapeutic applications beyond ADCs, suggesting a broader impact on drug development and utilization (Huang et al., 2021).

Safety And Hazards

Mertansine is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of accidental exposure, it is recommended to flush with copious amounts of water and seek medical attention .

Future Directions

Mertansine has been used in trials studying the treatment of multiple myeloma and squamous cell carcinoma . The evolving landscape of antibodies in the treatment of multiple myeloma, including their role in frontline and relapse settings, is being explored .

properties

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-sulfanylpropanoyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H48ClN3O10S/c1-19-10-9-11-26(46-8)35(44)18-25(47-33(43)37-35)20(2)31-34(4,49-31)27(48-32(42)21(3)38(5)28(40)12-13-50)17-29(41)39(6)23-15-22(14-19)16-24(45-7)30(23)36/h9-11,15-16,20-21,25-27,31,44,50H,12-14,17-18H2,1-8H3,(H,37,43)/b11-9+,19-10+/t20-,21+,25+,26-,27+,31+,34+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANZJBCHSOXCCRQ-FKUXLPTCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCS)C)C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCS)C)\C)OC)(NC(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H48ClN3O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mertansine

CAS RN

139504-50-0
Record name Maytansinoid DM 1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139504-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mertansine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139504500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2'-Deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine, L-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MERTANSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDZ29HGH0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mertansine
Reactant of Route 2
Mertansine
Reactant of Route 3
Reactant of Route 3
Mertansine
Reactant of Route 4
Mertansine
Reactant of Route 5
Mertansine
Reactant of Route 6
Reactant of Route 6
Mertansine

Citations

For This Compound
2,540
Citations
W Ran, X Liu, L Chang, Y Cai, C Zheng, J Liu… - Journal of Controlled …, 2020 - Elsevier
… mertansine … ) of mertansine by reducing free mertansine exposure in the major organs and inhibited both primary tumor growth and pulmonary metastasis through improving mertansine …
Number of citations: 10 www.sciencedirect.com
BM Tijink, J Buter, R De Bree, G Giaccone… - Clinical Cancer …, 2006 - AACR
… trials, whereas the conjugated mertansine is a potent maytansine derivative. … of bivatuzumab mertansine and to assess the human anti–bivatuzumab mertansine antibody response. …
Number of citations: 326 aacrjournals.org
H Xie, C Audette, M Hoffee, JM Lambert… - Journal of Pharmacology …, 2004 - ASPET
The humanized monoclonal antibody maytansinoid conjugate, cantuzumab mertansine (huC242-DM1) that contains on average three to four linked drug molecules per antibody …
Number of citations: 168 jpet.aspetjournals.org
AW Tolcher, L Ochoa, LA Hammond… - Journal of clinical …, 2003 - nlp.case.edu
… mertansine administered IV every 3 weeks. The pharmacokinetic parameters of cantuzumab mertansine, … Results: Thirty-seven patients received 110 courses of cantuzumab mertansine …
Number of citations: 227 nlp.case.edu
JG Berdeja - Front Biosci (Landmark Ed), 2014 - article.imrpress.com
… Lorvotuzumab mertansine (LM) is an ADC composed of an anti CD56 humanized N901 … (19, 20) Lorvotuzumab mertansine encompasses these advances in ADC technology and is …
Number of citations: 47 article.imrpress.com
R Tiwari, PS Shinde, S Sreedharan, AK Dey… - Chemical …, 2021 - pubs.rsc.org
Controlled and efficient activation is the crucial aspect of designing an effective prodrug. Herein we demonstrate a proof of concept for a light activatable prodrug with desired organelle …
Number of citations: 20 pubs.rsc.org
H Riechelmann, A Sauter, W Golze, G Hanft… - Oral oncology, 2008 - Elsevier
… The immunoconjugate bivatuzumab mertansine (BIWI 1) … The concept that bivatuzumab can direct mertansine activity to … program of bivatuzumab mertansine and the present study. …
Number of citations: 202 www.sciencedirect.com
U Rupp, E Schoendorf-Holland, M Eichbaum… - Anti-cancer …, 2007 - journals.lww.com
… mertansine and deconjugated bivatuzumab mertansine, … mertansine and deconjugated bivatuzumab mertansine are … mertansine and deconjugated bivatuzumab mertansine after …
Number of citations: 109 journals.lww.com
S Ailawadhi, KR Kelly, RA Vescio, S Jagannath… - … Myeloma and Leukemia, 2019 - Elsevier
… disease, lorvotuzumab mertansine may prove more useful as part of earlier lines of therapy for MM.32, 33 Our continued enthusiasm regarding lorvotuzumab mertansine comes from the …
Number of citations: 61 www.sciencedirect.com
A Sauter, C Kloft, S Gronau… - International …, 2007 - spandidos-publications.com
… mertansine complex is internalized and the mertansine molecules are released by cleavage of the mAb-mertansine … of intact bivatuzumab mertansine plus any mertansineconjugated or -…
Number of citations: 79 www.spandidos-publications.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.